

# Technical Guide: Methyl Trihydrogen Diphosphate (Monomethyl Pyrophosphate)

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## Compound of Interest

|                |  |
|----------------|--|
| Compound Name: | <i>Diphosphoric acid, monomethyl ester</i> |
| CAS No.:       | 56399-35-0                                 |
| Cat. No.:      | B13421986                                  |

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## Part 1: Chemical Identity & Nomenclature

Core Directive: Precision in nomenclature is critical for this compound. In drug development, "Methyl trihydrogen diphosphate" is frequently confused with its phosphonate analogues or its hydrolysis products. This section establishes the definitive chemical identity.

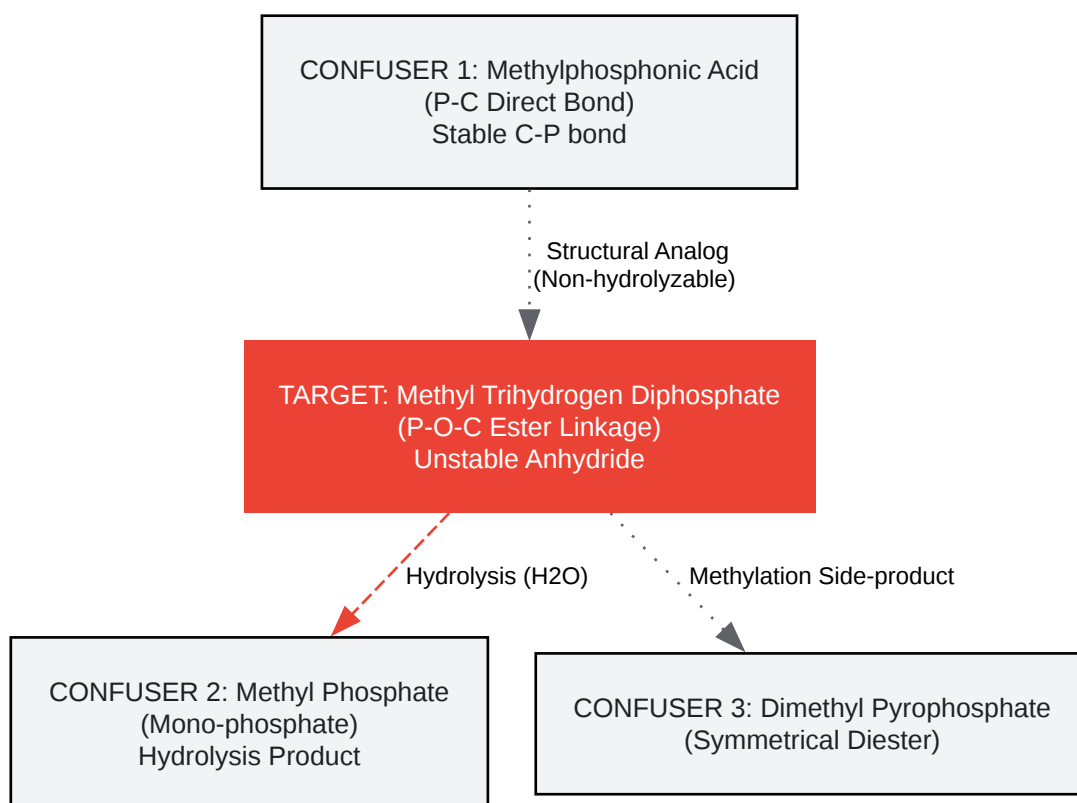
### Definitive Identification

Methyl trihydrogen diphosphate is the mono-ester of pyrophosphoric acid. Unlike "methylphosphonic acid" (which contains a robust C-P bond), this compound contains a labile P-O-C linkage and a high-energy phosphoanhydride bond (P-O-P).

| Attribute           | Specification  |
|---------------------|--|
| IUPAC Name          | Methyl trihydrogen diphosphate   |
| Common Synonyms     | Monomethyl pyrophosphate (MMPP); Methyl diphosphate; Phosphono methyl hydrogen phosphate |
| CAS Registry Number | 3202-33-3 (Free acid)  |
| Molecular Formula   |  |
| Molecular Weight    | 176.00 g/mol   |
| pKa Values          | 1.6 (1st), 2.2 (2nd), 6.1 (3rd) [Est.[1] based on PPI]                                   |
| SMILES              | <chem>COP(=O)(O)OP(=O)(O)O</chem>  |

## Structural Taxonomy & "Confuser" Compounds

The following diagram distinguishes the target molecule from structurally similar compounds often encountered in nucleotide analog synthesis.



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Figure 1: Structural taxonomy distinguishing the target ester from stable phosphonates and degradation products.

## Part 2: Synthesis & Purification Protocol

Expert Insight: Direct condensation of methanol and pyrophosphoric acid yields a complex mixture of polyphosphates. The most reliable method for research-grade synthesis is the CDI-Mediated Coupling (Michelson-style activation), which prevents polymerization.

### Reagents & Preparation

- Reagent A: Methyl Phosphate (Disodium salt), converted to pyridinium salt via Dowex 50W (Pyridine form).
- Reagent B: Orthophosphoric acid (85%), converted to Tributylammonium phosphate (TBAP).
- Activator: 1,1'-Carbonyldiimidazole (CDI).

- Solvent: Anhydrous DMF (Dimethylformamide). Critical: Moisture < 50 ppm.

## Step-by-Step Protocol

This protocol is designed to be self-validating; specific stopping points allow you to verify intermediate formation before proceeding.

- Activation of Methyl Phosphate:
  - Dissolve 1.0 mmol of Methyl Phosphate (pyridinium salt) in 5 mL anhydrous DMF.
  - Add 5.0 mmol (5 eq) of CDI. Stir at Room Temperature (RT) for 4 hours.
  - Validation Step (TLC): Spot reaction on PEI-Cellulose. Run in 0.5 M LiCl. The activated imidazolide ( ) should replace the starting material ( ).
  - Action: If starting material remains after 4h, add 1 eq additional CDI.
- Quenching Excess Activator:
  - Add 30  $\mu$ L of anhydrous Methanol to destroy unreacted CDI. Stir for 15 min.
  - Why? Unreacted CDI will couple the subsequent phosphate to itself, forming inorganic pyrophosphate (PPi) as a contaminant.
- Coupling Reaction:
  - Add 3.0 mmol (3 eq) of Tributylammonium Phosphate (TBAP) dissolved in DMF.
  - Stir at RT for 24 hours.
  - Validation Step ( $^{31}\text{P}$ -NMR): Take an aliquot. Look for two doublets ( ) around -10 and -12 ppm.
- Purification (Ion Exchange):

- Evaporate DMF under reduced pressure (keep bath < 35°C to prevent hydrolysis).
- Resuspend in water and load onto a DEAE-Sephadex A-25 column.
- Elute with a linear gradient of Triethylammonium Bicarbonate (TEAB) buffer (0.01 M to 0.5 M).
- Elution Order: Methyl Phosphate

Methyl Pyrophosphate

Inorganic Pyrophosphate.



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Figure 2: CDI-mediated synthesis workflow minimizing inorganic pyrophosphate contamination.

## Part 3: Physicochemical Stability & Handling

Expert Insight: Many commercial batches of methyl pyrophosphate degrade during shipping. The P-O-P bond is susceptible to hydrolysis, accelerated by divalent cations (

) and extreme pH.

### Hydrolysis Kinetics

The hydrolysis follows pseudo-first-order kinetics.

| Condition         | Half-Life ( ) at 25°C | Storage Recommendation                       |
|-------------------|-----------------------|--|
| pH 1.0 (Acidic)   | < 2 hours             | Avoid acidification during workup.           |
| pH 7.0 (Neutral)  | > 30 days             | Stable for short-term assays.                |
| pH 7.0 + 10mM     | < 24 hours            | Critical: Add only immediately before assay. |
| Lyophilized Solid | > 1 year              | Store at -20°C under Argon.                  |

## Formulation for Biological Assays

To maintain integrity during drug screening or enzymatic assays:

- Buffer: Use Tris-HCl or HEPES (pH 7.5). Avoid phosphate buffers (product inhibition).
- Chelation: Include 0.1 mM EDTA in stock solutions to strip trace metals that catalyze hydrolysis.
- Temperature: Keep on ice. Rate of hydrolysis doubles for every 10°C increase.

## Part 4: Biological Applications

Methyl trihydrogen diphosphate serves as a minimal structural probe for enzymes interacting with pyrophosphate or isoprenoid chains.

### Isoprenoid Biosynthesis (Mevalonate Pathway)

It acts as a truncated analogue of Dimethylallyl Pyrophosphate (DMAPP) and Isopentenyl Pyrophosphate (IPP).

- Application: Crystallographic studies of prenyltransferases (e.g., Farnesyl Pyrophosphate Synthase). It occupies the pyrophosphate binding pocket without the steric bulk of the hydrocarbon tail, allowing mapping of the

cluster architecture.

## Inorganic Pyrophosphatase (PPase) Inhibition

While PPI is the natural substrate, methyl pyrophosphate acts as a slow-hydrolyzing substrate or competitive inhibitor depending on the specific PPase isoform.

- Mechanism:[2] The methyl group sterically hinders the nucleophilic attack of the catalytic water molecule in the active site.

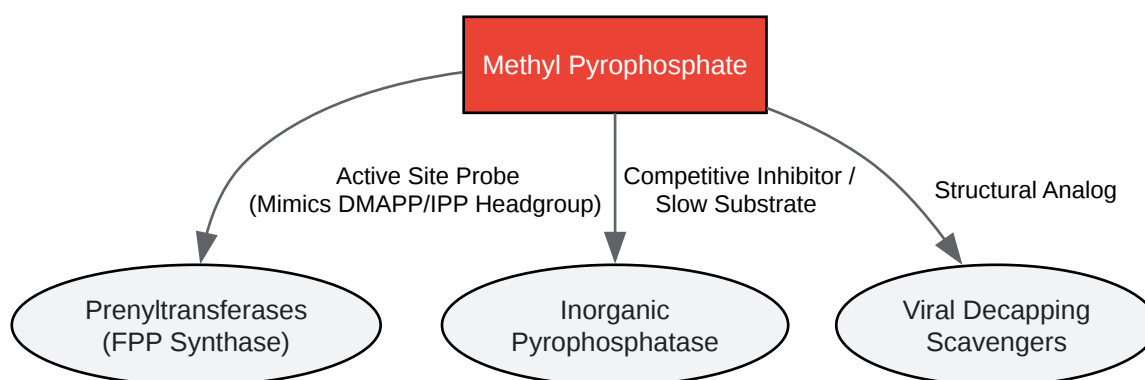
## Viral Capping Mimetics

Used in the synthesis of cap analogues (

).

The methyl diphosphate moiety mimics the

-phosphate linkage often targeted by viral scavenger decapping enzymes.



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Figure 3: Biological utility of Methyl Pyrophosphate in enzymatic mapping and inhibition.

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